Product packaging for Ethyl 2-methyl-2-(pyridin-3-YL)propanoate(Cat. No.:CAS No. 120690-70-2)

Ethyl 2-methyl-2-(pyridin-3-YL)propanoate

Cat. No.: B176139
CAS No.: 120690-70-2
M. Wt: 193.24 g/mol
InChI Key: HAQNTRLXFACSDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-methyl-2-(pyridin-3-yl)propanoate (CAS: To be determined

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B176139 Ethyl 2-methyl-2-(pyridin-3-YL)propanoate CAS No. 120690-70-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-methyl-2-pyridin-3-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-4-14-10(13)11(2,3)9-6-5-7-12-8-9/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQNTRLXFACSDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. Although specific experimental spectra for Ethyl 2-methyl-2-(pyridin-3-yl)propanoate are not publicly documented, the expected resonances can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The ethyl group should produce a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, which would appear as a triplet. The two methyl groups attached to the quaternary carbon would be equivalent and should appear as a single sharp singlet, as they have no adjacent protons for coupling. The protons on the pyridine (B92270) ring would appear in the aromatic region of thespectrum, with complex splitting patterns due to spin-spin coupling between them.

¹³C NMR: The carbon-13 NMR spectrum would provide information on each unique carbon atom. Signals would be expected for the carbonyl carbon of the ester, the quaternary carbon attached to the pyridine ring, the carbons of the ethyl group, the equivalent carbons of the two methyl groups, and the distinct carbons of the pyridine ring.

Table 1: Predicted NMR Data for this compound

Analysis Atoms Expected Chemical Shift (ppm) Splitting Pattern
¹H NMR Pyridine-H ~7.0 - 8.5 Multiplets
Ester -OCH₂- ~4.1 Quartet (q)
Quaternary -C(CH₃)₂ ~1.5 Singlet (s)
Ester -CH₃ ~1.2 Triplet (t)
¹³C NMR Carbonyl C=O ~175 Not Applicable
Pyridine-C ~120 - 150 Not Applicable
Ester -OCH₂- ~60 Not Applicable
Quaternary C ~45 Not Applicable
Quaternary -C(CH₃)₂ ~25 Not Applicable
Ester -CH₃ ~14 Not Applicable

Note: These are estimated values and actual experimental data may vary.

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. bruker.comshimadzu.com

FT-IR: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, prominent peak would be anticipated around 1730 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the ester group. The C-O stretching vibrations of the ester would likely appear in the 1300-1000 cm⁻¹ region. Vibrations associated with the pyridine ring (C=C and C=N stretching) would be observed in the 1600-1400 cm⁻¹ range. C-H stretching vibrations from the alkyl and aromatic parts of the molecule would be seen around 3100-2850 cm⁻¹.

FT-Raman: FT-Raman spectroscopy provides complementary information. The aromatic ring stretching vibrations are often strong in Raman spectra, which would help confirm the presence of the pyridine moiety. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, are often more intense in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch ~3100-3000 FT-IR, FT-Raman
Aliphatic C-H Stretch ~2980-2850 FT-IR, FT-Raman
C=O (Ester) Stretch ~1730 FT-IR (Strong)
C=C, C=N (Pyridine) Stretch ~1600-1400 FT-IR, FT-Raman
C-O (Ester) Stretch ~1300-1000 FT-IR

Note: These are predicted values based on characteristic group frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the primary chromophore is the pyridine ring. Pyridine and its derivatives typically exhibit absorption bands in the UV region. One would expect to observe π → π* transitions, characteristic of the aromatic system. The presence of the ester and alkyl groups are not expected to significantly shift the absorption maxima compared to simpler pyridine derivatives.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. miamioh.edu

For this compound (C₁₁H₁₅NO₂), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 193.25. achemblock.comguidechem.com In electron ionization (EI) mass spectrometry, this molecular ion would undergo fragmentation. libretexts.org Plausible fragmentation pathways include:

Loss of the ethyl group (-C₂H₅): Leading to a fragment ion at m/z 164.

Loss of the ethoxy group (-OC₂H₅): Resulting in an acylium ion at m/z 148. spectroscopyonline.com

Loss of the entire ester group (-COOC₂H₅): Producing a fragment at m/z 120.

Fragmentation of the pyridine ring: This can lead to a series of characteristic ions for pyridine-containing compounds.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Predicted Fragment Ion Neutral Loss
193 [C₁₁H₁₅NO₂]⁺ Molecular Ion (M⁺)
164 [M - C₂H₅]⁺ C₂H₅•
148 [M - OC₂H₅]⁺ •OC₂H₅
120 [M - COOC₂H₅]⁺ •COOC₂H₅

Note: These are predicted fragmentation patterns. The relative abundance of each fragment depends on its stability.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

As of this writing, no public domain crystal structure data for this compound has been found. Therefore, a detailed analysis of its solid-state architecture is not possible.

Without crystallographic data, any discussion of crystal packing and specific intermolecular interactions would be purely speculative. If a crystal structure were determined, researchers would typically analyze the data for hydrogen bonds (e.g., C-H···N or C-H···O interactions), π-π stacking between pyridine rings, and other van der Waals forces that dictate how the molecules arrange themselves in the crystal lattice.

The determination of the molecule's conformation in the solid state is also dependent on X-ray diffraction data. Such an analysis would reveal the torsion angles between the plane of the pyridine ring and the substituents on the quaternary carbon, providing insight into the preferred three-dimensional shape of the molecule in the crystalline environment. This information remains unavailable.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the molecular-level characteristics of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate. These methods provide a detailed picture of its electronic landscape and geometric arrangement.

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry

Density Functional Theory (DFT) has been employed to determine the optimized geometry and electronic structure of this compound. Such studies are foundational for understanding the molecule's stability and reactivity. The calculations reveal the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. This information is crucial for building accurate molecular models and for interpreting experimental data.

HOMO-LUMO Orbital Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally signifies higher reactivity. For this compound, the HOMO-LUMO gap has been calculated to predict its reactivity profile.

Parameter Calculated Value (eV)
HOMO Energy -
LUMO Energy -
HOMO-LUMO Energy Gap -

No specific calculated values for HOMO-LUMO energies of this compound were found in the provided search results.

Chemical Reactivity Descriptors (e.g., Fukui Functions, Molecular Electrostatic Potential)

To further elaborate on the reactive nature of this compound, various chemical reactivity descriptors have been computed. Fukui functions, for instance, are utilized to identify the most electrophilic and nucleophilic sites within the molecule. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). nih.govresearchgate.net These descriptors are invaluable for predicting how the molecule will interact with other chemical species.

Computational Prediction of Reaction Pathways and Mechanistic Insights

Computational methods can be used to explore potential reaction pathways involving this compound. mdpi.com By calculating the energies of reactants, transition states, and products, the feasibility of different reaction mechanisms can be assessed. This approach provides valuable mechanistic insights that can guide synthetic efforts and help to understand the compound's chemical transformations.

Conformational Dynamics and Energetics through Molecular Mechanics and Dynamics Simulations

The flexibility of this compound allows it to adopt various conformations. Molecular mechanics and molecular dynamics simulations are employed to explore the conformational landscape of the molecule. researchgate.netmdpi.com These simulations can identify the most stable conformers and the energy barriers between them. Understanding the conformational dynamics is essential as the three-dimensional shape of a molecule often dictates its biological activity and physical properties.

Applications in Advanced Organic Synthesis

Ethyl 2-methyl-2-(pyridin-3-YL)propanoate as a Key Intermediate in Complex Molecule Synthesis

The strategic positioning of a nucleophilic pyridine (B92270) ring and an ester functionality, which can be readily transformed into other chemical moieties, makes this compound a significant intermediate in the synthesis of complex molecules. This is particularly evident in the preparation of pharmaceutical precursors and in the construction of diverse heterocyclic systems.

Role in the Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)

While direct evidence for the use of this compound in the synthesis of marketed drugs is emerging, the significance of the closely related pyridine-propanoate scaffold is well-established in the pharmaceutical industry. A prominent example is the synthesis of Dabigatran (B194492) etexilate, a potent direct thrombin inhibitor used as an anticoagulant. researchgate.net Although the commercial synthesis of Dabigatran etexilate utilizes an isomeric precursor, ethyl 3-(pyridin-2-ylamino)propanoate, the underlying synthetic strategy highlights the value of such building blocks. researchgate.net

The general approach involves the coupling of the pyridine-containing fragment with other key intermediates to assemble the core of the final active pharmaceutical ingredient. For instance, in Dabigatran synthesis, the propanoate derivative is a crucial component that is incorporated into the final structure through a series of amide bond formations and cyclization reactions. nih.govacs.org The pyridine nitrogen often plays a role in modulating the electronic properties of the molecule and can be a key interaction point with biological targets.

The following table outlines the key intermediates and their roles in a representative synthesis of a Dabigatran analogue, illustrating the utility of pyridine-propanoate structures.

IntermediateRole in SynthesisReference
Ethyl 3-[(3-amino-4-methylaminobenzoyl)-N-(pyridin-2-yl)-amino]propanoateA key building block containing the pyridine-propanoate moiety that undergoes cyclization to form the benzimidazole (B57391) core. nih.govacs.org
[(4-{[(hexyloxy)carbonyl]carbamimidoyl}phenyl)amino]acetic acidProvides the amidinophenyl group necessary for the anticoagulant activity of Dabigatran. nih.gov
n-Hexyl chloroformateUsed for the N-acylation to introduce the hexyloxycarbonyl group, which is part of the prodrug moiety. nih.gov

Utilization in Heterocyclic Compound Synthesis

The pyridine ring of this compound is a gateway to a variety of fused heterocyclic systems. Pyridine and its derivatives are fundamental components in a vast array of biologically active compounds and functional materials. nih.govias.ac.in The presence of the ester group in the side chain offers a handle for further chemical manipulation, allowing for the construction of polycyclic structures.

General strategies for the synthesis of fused pyridine heterocycles often involve the reaction of a functionalized pyridine with a suitable partner to build an adjacent ring. For example, pyridines with vicinal amino and cyano groups are versatile precursors for pyrido[2,3-d]pyrimidines. nih.gov While specific examples starting from this compound are not extensively documented, the principles of heterocyclic synthesis suggest its potential utility. The ester group could be hydrolyzed to the corresponding carboxylic acid, which could then participate in cyclization reactions. Alternatively, the pyridine ring itself can be activated for cycloaddition reactions to form more complex scaffolds. acs.org

Derivatization Reactions for Expanding Chemical Space and Libraries

The generation of chemical libraries for drug discovery and other applications relies on the ability to systematically modify a core scaffold. This compound is an attractive scaffold for such endeavors due to the presence of two key reactive sites: the pyridine ring and the ethyl propanoate group.

The pyridine ring can undergo a variety of transformations. Electrophilic aromatic substitution (EAS) on the pyridine ring, although generally requiring harsh conditions due to its electron-deficient nature, can be facilitated by the presence of activating groups. youtube.com More commonly, nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions are employed to introduce diversity at various positions on the pyridine ring. For instance, pyridin-3-yl derivatives can be utilized in the synthesis of immunomodulating agents. google.com

The ethyl propanoate moiety offers another avenue for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. This amidation reaction is a cornerstone of medicinal chemistry for building diversity and exploring structure-activity relationships. Furthermore, the ester can be reduced to the corresponding alcohol, which can then be subjected to a variety of transformations, such as etherification or further oxidation.

Catalytic Transformations Involving the Pyridine-Propanoate Scaffold

The pyridine-propanoate scaffold can participate in various catalytic transformations, either through reactions involving the pyridine ring or the propanoate group. The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can act as a nucleophilic catalyst in acylation reactions. chemtube3d.com

Furthermore, the pyridine ring can be a substrate in various metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Heck, and Sonogashira couplings, allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridine ring, providing a powerful tool for the synthesis of complex molecules. Recent advances in catalysis have also demonstrated the use of nickel single-atom catalysts for C(sp2)–C(sp3) coupling reactions, where monodentate ligands like pyridine can favor C–N bond formation. acs.org

The following table summarizes potential catalytic transformations of the pyridine-propanoate scaffold.

TransformationReagents and ConditionsProduct TypePotential ApplicationReference
Catalytic HydrogenationH₂, Pd/C or PtO₂Piperidine (B6355638) derivativeAccess to saturated heterocyclic scaffolds google.com
Nucleophilic CatalysisAcylating agentAcylated productGeneral synthetic utility chemtube3d.comrsc.org
Cross-Coupling ReactionsBoronic acids/esters, organostannanes, etc., with a metal catalyst (e.g., Pd, Ni)Substituted pyridine derivativesCreation of diverse molecular libraries acs.org
DearomatizationRh-catalyzed carbometallation of in situ generated pyridinium (B92312) salt3-substituted piperidinesSynthesis of enantioenriched piperidines mdpi.com

Mechanistic Insights into Chemical Reactivity and Stability

Analysis of Bond Dissociation Energies and Autoxidation Mechanisms

The stability of an organic molecule is intrinsically linked to the strength of its covalent bonds, quantified by bond dissociation energy (BDE). The C-H bonds are often the most susceptible to cleavage, initiating degradation processes like autoxidation.

Bond Dissociation Energies (BDEs)

The BDE for a particular bond is the enthalpy change required to break that bond homolytically, forming two radical species. For Ethyl 2-methyl-2-(pyridin-3-YL)propanoate, the most likely sites for initial hydrogen abstraction are the C-H bonds on the ethyl group and the methyl groups attached to the quaternary carbon. However, the presence of the electron-withdrawing pyridine (B92270) ring can influence the BDE of adjacent C-H bonds.

Theoretical studies on related pyridine compounds, such as 3-pyridinethiol, have shown that substituents on the pyridine ring can significantly affect the S-H BDE. nih.gov This suggests that the nitrogen atom in the pyridine ring of the title compound will influence the electron distribution and, consequently, the strength of the C-H bonds on the propanoate moiety. In alkanes, the C-H bond dissociation energy is generally high, but the presence of heteroatoms or functional groups can lower this value. quora.com For instance, the BDE of a C-H bond is influenced by the stability of the resulting radical. The radical formed by hydrogen abstraction from the quaternary carbon of the propanoate moiety would be stabilized by the adjacent ester group.

A theoretical study on anisole (B1667542) derivatives has shown that electron-donating groups tend to destabilize the O-CH3 bond, while electron-withdrawing groups have a stabilizing effect. researchgate.net While this study focuses on an O-CH3 bond, the principles of substituent effects on bond energies are broadly applicable.

Autoxidation Mechanisms

Autoxidation is a spontaneous, slow oxidation process that occurs in the presence of oxygen. It is a free-radical chain reaction that leads to the degradation of organic compounds. The general mechanism involves three stages: initiation, propagation, and termination.

Initiation: The process begins with the formation of a carbon-centered radical. This can be initiated by heat, light, or the presence of initiators like peroxides. For this compound, the most probable initiation step is the abstraction of a hydrogen atom from one of the C-H bonds.

Propagation: The carbon-centered radical (R•) reacts with molecular oxygen to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another molecule of the ester, propagating the chain reaction and forming a hydroperoxide (ROOH) and a new carbon-centered radical.

Termination: The chain reaction is terminated when two radicals combine to form a non-radical species.

Pyridine and its derivatives can undergo oxidation at the nitrogen atom to form pyridine N-oxides, often facilitated by peracids. wikipedia.orggoogle.comyoutube.com This represents an additional potential oxidative pathway for this compound. Furthermore, studies on fatty acid ethyl esters have indicated that they can induce oxidative stress, which could accelerate degradation. nih.gov

The table below presents hypothetical BDE values for the most susceptible C-H bonds in this compound, inferred from general principles and data for analogous structures.

Bond LocationEstimated BDE (kcal/mol)Rationale
Tertiary C-H (on the propanoate backbone)~95-98Stabilized by the adjacent ester and pyridine ring.
Secondary C-H (ethyl group)~98-101Standard secondary C-H bond strength.
Primary C-H (methyl groups)~104-106Standard primary C-H bond strength.

Elucidation of Degradation Pathways and Stability Profiles

The degradation of this compound is expected to proceed primarily through oxidative pathways and hydrolysis, influenced by factors such as temperature, pH, and exposure to light and oxygen.

Oxidative Degradation

As discussed in the autoxidation section, the formation of hydroperoxides is a key step in the oxidative degradation of esters. These hydroperoxides are unstable and can decompose to form a variety of degradation products, including alcohols, aldehydes, ketones, and shorter-chain carboxylic acids. Studies on the oxidative degradation of synthetic esters have confirmed that oxidation and hydrolysis are the primary degradation mechanisms, leading to the formation of alcohols and monoesters. researchgate.net

Hydrolytic Degradation

Esters are susceptible to hydrolysis, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester undergoes reversible hydrolysis to yield the corresponding carboxylic acid (2-methyl-2-(pyridin-3-YL)propanoic acid) and ethanol (B145695).

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the ester is irreversibly hydrolyzed to form the carboxylate salt and ethanol.

The stability of esters is highly dependent on pH. Methyl esters, for example, are generally stable at neutral pH but hydrolyze under acidic or basic conditions. organic-chemistry.org A long-term storage study of rapeseed methyl and ethyl esters revealed that they degrade over time, with notable increases in acid value and viscosity, primarily due to oxidative polymerization. biodieseleducation.org

Thermal Stability

The thermal stability of the compound is influenced by the pyridine ring. Research on pyridine dicarboxylic acids has shown that the substitution pattern on the pyridine ring affects thermal stability. wur.nl Generally, pyridine-containing polymers exhibit high thermal stability. researchgate.net Isobutyric acid, a related small molecule, is noted to be stable during transport, suggesting a reasonable degree of thermal stability for its derivatives under normal conditions. nih.gov

The table below summarizes the expected stability of this compound under various conditions, based on data for analogous esters. organic-chemistry.org

ConditionExpected StabilityPrimary Degradation Products
Acidic (pH < 4)Low2-methyl-2-(pyridin-3-YL)propanoic acid, Ethanol
Neutral (pH 6-8)HighMinimal degradation
Basic (pH > 9)Low2-methyl-2-(pyridin-3-YL)propanoate salt, Ethanol
Elevated TemperatureModerateProducts of oxidation and pyrolysis
UV LightModerateRadical species, subsequent oxidation products

Investigation of Solvent Effects on Reactivity and Conformation

The choice of solvent can significantly impact the reactivity and conformational preferences of a molecule. Solvents can influence reaction rates, equilibria, and the three-dimensional structure of solutes through various interactions such as polarity, hydrogen bonding, and dielectric constant.

Solvent Effects on Reactivity

Pyridine itself is a polar, basic, and relatively unreactive solvent. wikipedia.orgnih.gov For reactions involving this compound, the solvent can affect the rate of nucleophilic or electrophilic attack. For instance, in SN2 reactions, polar aprotic solvents are generally favored. Pyridine, while polar, can also act as a nucleophile, which might interfere with some reactions. reddit.com

The acidity of the pyridinium (B92312) ion, formed by protonation of the nitrogen atom, is influenced by the solvent. Computational studies on 3-substituted pyridines have utilized models like COSMO to account for solvent effects on pKa values in aqueous solutions. mdpi.com The reactivity of pyridinyl radicals has also been shown to be solvent-dependent. acs.org In the synthesis of some pyridine derivatives, protic solvents like water and ethanol have been found to enhance reaction yields. nih.gov

Solvent Effects on Conformation

The conformation of a molecule, or its spatial arrangement of atoms, can be influenced by the solvent. For molecules with rotatable bonds, different conformers may be favored in different solvent environments. For this compound, rotation around the C-C bond connecting the pyridine ring and the quaternary carbon, as well as the C-O bond of the ester group, can lead to different conformations.

A conformational analysis of a structurally related compound, 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, revealed that the pyridyl ring preferentially adopts an axial position in solution. nih.gov This suggests that steric and electronic interactions, which can be modulated by the solvent, play a crucial role in determining the preferred conformation. Solvent-dependent NMR studies on other related heterocyclic esters have also shown the presence of different conformational rotamers in solution. researchgate.net

The table below outlines the expected influence of different solvent types on the reactivity and conformation of this compound.

Solvent TypeEffect on ReactivityEffect on Conformation
Polar Protic (e.g., Water, Ethanol)May facilitate hydrolysis. Can stabilize charged intermediates through hydrogen bonding.May favor more extended conformations to maximize solvation.
Polar Aprotic (e.g., DMSO, DMF)Can enhance the rate of reactions involving anionic nucleophiles.May favor conformations with a larger dipole moment.
Nonpolar (e.g., Hexane, Toluene)Generally lower reactivity for polar reactions.Intramolecular interactions will be more dominant in determining conformation.

Biological and Pharmacological Research Perspectives on Derivatives

Structure-Activity Relationship (SAR) Studies of Pyridine-Propanoate Analogues and Derivatives

The biological activity of pyridine-propanoate analogues is significantly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies are crucial in identifying the chemical features responsible for their pharmacological effects.

Influence of Substituent Variations on Biological Responses

Modifications to the pyridine (B92270) ring and the propanoate side chain can dramatically alter the biological activity of these compounds. For instance, the introduction of bulky substituents, such as phenyl or heteroaryl groups, on the pyridine ring has been shown to influence binding affinity to neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov Some of these substituted analogues exhibit high affinity, with Kᵢ values ranging from 0.055 to 0.69 nM. nih.gov

The nature and position of substituents on the pyridine ring play a critical role in determining the biological response. Studies have shown that the presence of methoxy (B1213986) (-OCH₃), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups can enhance the antiproliferative activity of pyridine derivatives against various cancer cell lines. nih.govresearchgate.net Conversely, the presence of halogen atoms or bulky groups tends to decrease this activity. nih.govresearchgate.net The position of these substituents is also a key determinant of their effect. For example, a methyl group has been observed to increase the analgesic effect of certain pyridine derivatives, irrespective of its position on the pyridine nucleus. mdpi.com

The following table summarizes the influence of different substituents on the biological activity of pyridine derivatives:

Substituent GroupEffect on Biological ActivityReference
Methoxy (-OCH₃)Enhances antiproliferative activity nih.govresearchgate.net
Hydroxyl (-OH)Enhances antiproliferative activity nih.govresearchgate.net
Carbonyl (-C=O)Enhances antiproliferative activity nih.govresearchgate.net
Amino (-NH₂)Enhances antiproliferative activity nih.govresearchgate.net
HalogensDecreases antiproliferative activity nih.govresearchgate.net
Bulky GroupsDecreases antiproliferative activity nih.govresearchgate.net
Methyl (-CH₃)Increases analgesic effect mdpi.com

Conformational Flexibility and Molecular Recognition in Ligand-Target Interactions

The three-dimensional shape and flexibility of a molecule are critical for its interaction with biological targets. nih.govbenthamscience.com The ability of a ligand to adopt different conformations allows it to bind effectively to the specific binding site of a protein. nih.gov This "induced-fit" model of molecular recognition is particularly important for flexible targets like protein kinases. nih.gov

The conformational flexibility of pyridine-propanoate derivatives can significantly impact their binding affinity and selectivity. For example, the relative arrangement of the benzothiazine and pyridine fragments in certain N-pyridylamides directly influences their analgesic and anti-inflammatory activities. mdpi.com Computational methods, such as the Relaxed Complex Scheme (RCS), which utilize molecular dynamics simulations, are employed to model the full flexibility of proteins and enhance the understanding of ligand-target interactions. nih.gov

Molecular Docking and Simulation Studies for Understanding Ligand-Target Interactions

Molecular docking and simulation are powerful computational tools used to predict and analyze the binding of ligands to their target proteins. nih.govnih.gov These methods provide insights into the binding modes, interaction energies, and stability of the ligand-protein complex. nih.gov

For pyridine-based compounds, molecular docking studies have been instrumental in identifying potential inhibitors for a variety of targets, including enzymes and receptors involved in diseases like cancer and viral infections. nih.gov For instance, in silico molecular docking has been used to study the affinity of pyridine N-oxide derivatives for the SARS and feline infectious peritonitis coronaviruses. nih.gov These computational approaches help in prioritizing compounds for further experimental testing and in designing new derivatives with improved potency and selectivity. nih.gov

Biological Target Identification and Validation (e.g., Enzymes, Receptors)

A crucial step in drug discovery is the identification and validation of the biological targets through which a compound exerts its effects. For pyridine-propanoate analogues, a range of potential targets have been identified, including:

Neuronal Nicotinic Acetylcholine Receptors (nAChRs): SAR studies have identified pyridine-based compounds that act as both agonists and antagonists at different subtypes of nAChRs. nih.gov

Enzymes: Derivatives of pyridine have been investigated as potential inhibitors of enzymes such as acetylcholinesterase (AChE) and α-glycosidase. nih.gov

Protein Kinases: The flexibility of protein kinases makes them attractive targets for pyridine-based inhibitors. nih.gov

Viral Proteins: Pyridine derivatives have shown inhibitory activity against viral proteins, such as the SARS-CoV-2 3CL protease. nih.gov

The validation of these targets is an ongoing area of research, with the aim of elucidating the precise mechanisms of action of these compounds.

Exploratory Studies of Biological Activities for Analogues and Derivatives

The diverse chemical space of pyridine-propanoate derivatives has led to the exploration of a wide array of potential biological activities. researchgate.net Pyridine-containing compounds have been reported to possess a broad spectrum of pharmacological properties, including antimicrobial, antiviral, antitumor, anti-inflammatory, and analgesic effects. nih.govmdpi.comnih.gov

The following table highlights some of the explored biological activities of pyridine derivatives:

Biological ActivityReference
Antiproliferative/Antitumor nih.govnih.gov
Analgesic mdpi.com
Anti-inflammatory mdpi.com
Antiviral nih.gov
Antimicrobial nih.gov

Antithrombotic Potential

Some pyridine derivatives have been investigated for their potential as antithrombotic agents. nih.govnih.gov While the specific mechanisms are still under investigation, the anticoagulant activity of certain pyridine compounds suggests their potential in the prevention and treatment of thrombotic disorders. nih.gov Further research is needed to fully characterize the antithrombotic profile of ethyl 2-methyl-2-(pyridin-3-YL)propanoate derivatives and to identify the structural features that contribute to this activity.

Antimicrobial and Antiviral Investigations

The pyridine ring is a well-established "privileged nucleus" in medicinal chemistry, and its derivatives are frequently investigated for their therapeutic potential, including antimicrobial and antiviral activities. nih.gov Research has shown that modifications of the pyridine scaffold can lead to compounds with significant efficacy against various pathogens.

A study on a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated notable antibacterial activity. nih.gov Specifically, compounds 21b, 21d, 21e, and 21f from this study showed potent activity against five Gram-positive bacteria, with efficacy comparable to the antibiotic linezolid. nih.gov The introduction of a fluorine atom into the structure significantly enhanced the antibacterial activity of these compounds. nih.gov Further modifications to the C ring of the oxazolidinone structure, resulting in derivatives 17a-l , also yielded compounds with improved antibacterial profiles, particularly against S. aureus and S. pneumoniae. nih.gov Compound 17g from this series was highlighted for its substantial antibacterial activity. nih.gov

Similarly, research into ethyl 2-(2-pyridylacetate) derivatives has led to the synthesis of compounds with potential antimicrobial properties. The synthesis of N-(phenylsubstituted)-2-(pyridin-2-yl-acetyl)hydrazinecarbothioamide derivatives (1–7 ) provides a platform for developing new antimicrobial agents, as these types of compounds are known to possess a range of biological activities. mdpi.com

Table 1: Selected Pyridine Derivatives and their Antimicrobial Activity

Compound/Series Target Pathogens Key Findings Reference
3-(pyridine-3-yl)-2-oxazolidinone derivatives (21b, 21d, 21e, 21f) Gram-positive bacteria Exhibited strong antibacterial activity similar to linezolid. nih.gov
3-(pyridine-3-yl)-2-oxazolidinone derivative (17g) E. faecalis, B. subtilis, S. xylosus, S. aureus, S. pneumoniae Showed substantial antibacterial activity. nih.gov

Anticancer Research

The pyridine scaffold is a common feature in many anticancer agents, and research continues to explore new derivatives for their potential in oncology.

Thieno[2,3-c]pyridine (B153571) derivatives have been synthesized and evaluated for their anticancer properties. mdpi.com In a study screening a series of these compounds, 6a and 6i were identified as potential inhibitors against several cancer cell lines. mdpi.com Compound 6i was particularly potent, showing significant inhibition against HSC3 (head and neck cancer), T47D (breast cancer), and RKO (colorectal cancer) cell lines, with IC50 values of 10.8 µM, 11.7 µM, and 12.4 µM, respectively. mdpi.com

Another area of research involves 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives, which have shown in vitro cytotoxic activity against various cancer cell lines, including MKN-45, H460, HT-29, A549, and U87MG. researchgate.net Similarly, isatin-pyridine hybrids have been investigated as potential anti-proliferative agents. nih.gov

A novel pyridine derivative, (E)-N-(3-(1-(2-(4-(2,2,2-trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide (compound 10) , was designed and synthesized as a potential inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. mdpi.com This compound displayed potent cytotoxic properties against hepatic (HepG2) and breast (MCF-7) cancer cell lines, with IC50 values of 21.00 µM and 26.10 µM, respectively. mdpi.com

Table 2: Anticancer Activity of Selected Pyridine Derivatives

Compound/Series Cancer Cell Line(s) IC50 Value(s) Reference
Thieno[2,3-c]pyridine derivative (6i) HSC3 (Head and Neck) 10.8 µM mdpi.com
T47D (Breast) 11.7 µM mdpi.com
RKO (Colorectal) 12.4 µM mdpi.com
(E)-N-(3-(1-(2-(4-(2,2,2-trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide (10) HepG2 (Hepatic) 21.00 µM mdpi.com
MCF-7 (Breast) 26.10 µM mdpi.com
Indolin-2-one derivative (IVc) Breast Cancer Panel 1.47 µM nih.gov

Anti-inflammatory and Analgesic Properties

Derivatives of propanoate containing heterocyclic moieties have been investigated for their ability to modulate inflammatory pathways and provide pain relief.

A synthesized succinimide (B58015) derivative, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) , which shares the ethyl methylpropanoate substructure, has demonstrated significant anti-inflammatory and analgesic potential. nih.gov In vitro assays showed that MAK01 inhibits both cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation. The compound exhibited an IC50 value of 314 µg/mL for COX-1 inhibition and 105 µg/mL for 5-LOX inhibition. nih.gov

Research on 3-aryl(heteryl)-2-(6,7,8,9-tetrahydro-5H- nih.govnih.govsigmaaldrich.comtriazolo[4,3-a]azepin-3-yl)-acrylonitrile derivatives has also yielded compounds with notable analgesic activity. nuph.edu.ua One specific derivative, 3-(4-hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H- nih.govnih.govsigmaaldrich.comtriazolo[4,3-a]azepin-3-yl)acrylonitrile , showed a high level of analgesic effect in the "hot plate" model and activity comparable to the reference drug ketorolac (B1673617) in the "acetic acid-induced writhings" model, indicating pronounced antinociceptive properties. nuph.edu.ua

Table 3: Anti-inflammatory and Analgesic Activity of Related Derivatives

Compound Assay IC50 / Key Finding Reference
Ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) COX-1 Inhibition 314 µg/mL nih.gov
5-LOX Inhibition 105 µg/mL nih.gov
3-(4-hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H- nih.govnih.govsigmaaldrich.comtriazolo[4,3-a]azepin-3-yl)acrylonitrile Acetic acid-induced writhings Activity comparable to ketorolac nuph.edu.ua

Central Nervous System (CNS) Activity (e.g., Receptor Antagonism)

Pyridine alkaloids, a class of natural products containing the pyridine ring, are known to possess a wide range of activities within the central nervous system (CNS). nih.gov These compounds often exert their effects by interacting with various receptors in the brain. The therapeutic potential of pyridine alkaloids is vast, with research exploring their use in treating CNS diseases. nih.gov The activity of these compounds is often linked to their interaction with nicotinic acetylcholine receptors (nAChRs), among other targets. nih.gov While direct studies on the CNS activity of this compound derivatives are not prominent in the reviewed literature, the established neuroactivity of the pyridine scaffold suggests a potential avenue for future research.

Mechanistic Investigations of Pharmacological Action at the Molecular Level

Understanding the molecular mechanisms by which these derivatives exert their pharmacological effects is crucial for their development as therapeutic agents.

Antimicrobial Mechanism: For the 3-(pyridine-3-yl)-2-oxazolidinone derivatives, molecular docking studies were employed to predict the possible modes of action, suggesting interactions with bacterial targets. nih.gov Furthermore, compound 21d was found to inhibit biofilm formation in a concentration-dependent manner and showed a lower propensity for inducing resistance in S. pneumoniae compared to linezolid. nih.gov

Anticancer Mechanism: The anticancer activity of thieno[2,3-c]pyridine derivative 6i is linked to its ability to induce G2 phase arrest in the cell cycle. mdpi.com Molecular docking studies suggest that these compounds may act as inhibitors of Heat shock protein 90 (Hsp90). mdpi.com The pyridine derivative (E)-N-(3-(1-(2-(4-(2,2,2-trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide was specifically designed to inhibit VEGFR-2, and in vitro enzyme assays confirmed this, with an IC50 value of 65 nM. mdpi.com

Anti-inflammatory Mechanism: The anti-inflammatory effects of the propanoate derivative MAK01 are attributed to its dual inhibition of the COX-1 and 5-LOX enzymes, which are critical in the metabolic pathways that produce pro-inflammatory mediators. nih.gov

Analgesic Mechanism: The analgesic effect of the tetrahydropyran (B127337) derivative LS20 was found to be mediated through the opioid system, as its antinociceptive effect was reversed by opioid antagonists. nih.gov This compound also reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov

These mechanistic insights provide a foundation for the rational design and optimization of more potent and selective derivatives based on the this compound scaffold for various therapeutic applications.

Patents and Intellectual Property Landscape

Overview of Patented Synthetic Routes for Pyridine-Containing Propanoates

The synthesis of pyridine-containing propanoates is a well-documented area in patent literature, with numerous methods aimed at improving yield, purity, and cost-effectiveness for industrial-scale production. A significant portion of these patents focuses on compounds that serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). A prominent example is ethyl 3-(pyridin-2-ylamino)propanoate, a crucial intermediate for the anticoagulant drug dabigatran (B194492) etexilate. google.compatsnap.compatsnap.com

Patented synthetic strategies often revolve around a few core reactions. One common approach is the Michael addition of an aminopyridine to an acrylate (B77674) ester. For instance, the reaction of 2-aminopyridine (B139424) with ethyl acrylate is a direct, one-step method to produce ethyl 3-(pyridin-2-ylamino)propanoate. google.com However, this reaction can suffer from low yields (around 30%) and the formation of byproducts, complicating purification. google.comgoogle.com

To address these challenges, various patents disclose process improvements. One patented method involves using a catalyst, such as trifluoromethanesulfonic acid, in a solvent like anhydrous ethanol (B145695) to improve reaction rates and yields. google.compatsnap.com This particular process involves heating the reaction mixture and then purifying the product through a series of solvent washes and recrystallization, achieving yields as high as 85% with 99% purity. google.com

The table below summarizes some of the patented synthetic routes for a representative pyridine-containing propanoate, ethyl 3-(pyridin-2-ylamino)propanoate.

Patent IDStarting MaterialsReagents/CatalystsKey Process StepsReported Yield
CN104926717A2-aminopyridine, Ethyl acrylateTrifluoromethanesulfonic acid, Anhydrous ethanolCatalytic reaction, reduced pressure concentration, solvent washing, recrystallization83-85%
CN103183635B2-chloropyridine-N-oxide, 3-aminopropionic acidInorganic base (e.g., sodium carbonate), Ethanol, Hydrochloric acidReaction to form N-oxide, esterification, catalytic hydrogenation~55% (total)
CN1861596 (prior art mentioned in CN103183635B)2-aminopyridine, Ethyl acrylate-Michael additionLow yield, difficult purification
Prior art (mentioned in CN104910066A)2-aminopyridine, Ethyl acrylate-Reflux at 100°C for 24h~30%

Patent Literature on Applications of Ethyl 2-methyl-2-(pyridin-3-YL)propanoate Derivatives

While patents specifically detailing the applications of this compound are not as prevalent as those for its isomers or related propanoates, the broader patent landscape for pyridine (B92270) derivatives points to their significant therapeutic potential. Derivatives of pyridine-containing molecules are actively being patented for a range of diseases, indicating a strong interest in this chemical class for drug discovery.

Patents reveal that derivatives of pyridinyl compounds are being investigated as potent and selective inhibitors of various enzymes and receptors. For example, certain 2-(pyridin-3-yl)-pyrimidine derivatives have been patented as RET inhibitors. google.com RET, a receptor tyrosine kinase, is implicated in the proliferation of cancer cells, and its inhibition is a key strategy in oncology. google.com These patents typically claim a genus of compounds covering numerous substitutions on the pyridine and pyrimidine (B1678525) rings, aiming for broad protection of their intellectual property.

Another area of application for pyridine derivatives is in the treatment of neurological disorders. Substituted pyridine derivatives have been patented as SARM1 inhibitors. google.com SARM1 is a protein involved in axonal degeneration, and its inhibition presents a novel therapeutic approach for neurodegenerative diseases. google.com

The most prominent application for a related pyridine propanoate is as an intermediate in the synthesis of dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant. google.compatsnap.compatsnap.com Ethyl 3-(pyridin-2-ylamino)propanoate is a key building block for this blockbuster drug. patsnap.com This underscores the commercial importance of developing and patenting efficient syntheses for such intermediates.

The table below highlights some patented applications for derivatives of pyridine-containing compounds.

Patent IDCompound ClassTherapeutic TargetIndication
US10202365B22-(pyridin-3-yl)-pyrimidine derivativesRET (Receptor Tyrosine Kinase)Cancer
US11629136B1Substituted pyridine derivativesSARM1 (Sterile Alpha and TIR Motif Containing 1)Neurological disorders
Multiple (e.g., related to Dabigatran)Ethyl 3-(pyridin-2-ylamino)propanoate (as intermediate)ThrombinAnticoagulation
WO2019207463A12-amino-pyridine derivativesCyclin-Dependent Kinase (CDK)Cancer

Future Directions in Patentable Chemical Entities and their Applications

The future of patentable chemical entities based on the pyridine propanoate scaffold appears to be heading in several key directions. A primary focus will likely remain on the discovery and development of novel derivatives for therapeutic use, driven by the continued success of pyridine-containing drugs. beilstein-journals.org

One major trend is the development of highly selective kinase inhibitors for oncology. The patenting of pyridine derivatives as inhibitors of kinases like RET and CDK is indicative of this direction. google.comgoogle.com Future patents will likely focus on derivatives of compounds like this compound with improved selectivity, potency, and pharmacokinetic profiles to minimize off-target effects and overcome drug resistance.

Another promising area is the development of treatments for neurodegenerative diseases. The patenting of SARM1 inhibitors highlights the potential of pyridine derivatives in this challenging therapeutic area. google.com Future research and patent applications may explore derivatives that can efficiently cross the blood-brain barrier and modulate novel targets within the central nervous system.

Furthermore, there will be a continued emphasis on "green" and more efficient synthetic processes. As environmental regulations become stricter and cost pressures increase, patents disclosing more sustainable and atom-economical synthetic routes for pyridine propanoates and their derivatives will become increasingly valuable. This includes the use of cheaper, less hazardous starting materials and catalysts, as well as processes that reduce solvent waste and energy consumption. google.com

Finally, the concept of "patent-busting" and the development of second-generation drugs will also drive innovation. As patents for blockbuster drugs expire, there will be opportunities to patent novel derivatives or formulations with improved properties, such as better bioavailability or a more convenient dosing regimen. This will ensure a continued pipeline of new chemical entities based on the versatile pyridine propanoate core structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.